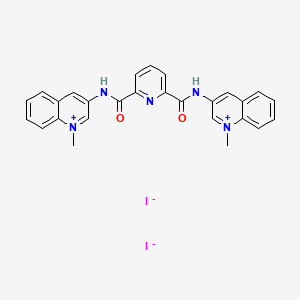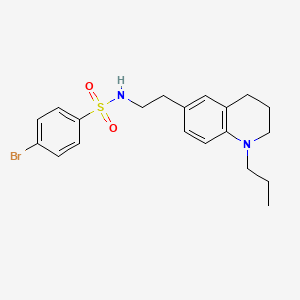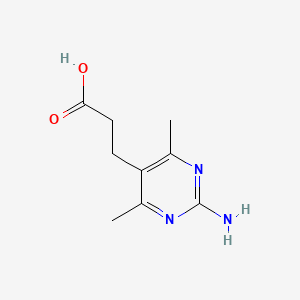
360A iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
360A iodide is a selective stabilizer of G-quadruplex structures and also inhibits telomerase activity with an IC50 of 300 nM for telomerase in TRAP-G4 assay .
Synthesis Analysis
The synthesis of 360A iodide is a customized process. The synthesis team uses excellent synthesis technology and capabilities .Molecular Structure Analysis
The molecular formula of 360A iodide is C27H23I2N5O2 . It has a molecular weight of 576.42 .Chemical Reactions Analysis
360A iodide inhibits telomerase activity and stabilizes G-quadruplex structures . It has been found to cause Rad51-dependent telomere aberrations preferentially involving the lagging strand telomeres .Physical And Chemical Properties Analysis
360A iodide is a solid substance with a light yellow to yellow color . It is insoluble in water, ethanol, and DMSO .Wissenschaftliche Forschungsanwendungen
Interaction with Human Telomeric G-Quadruplex Structures : A study by Saintomé et al. (2018) reported that 360A iodide and its dimeric analogue bind to human telomeric DNA G-quadruplex structures. This binding exhibits unique features and shows that the dimeric ligand is more effective at displacing RPA (a single-stranded DNA binding protein) from telomeric DNA.
Binding to Tetrahelical DNA Structures : Kotar et al. (2019) found that 360A iodide binds strongly to a distinct AGCGA-quadruplex tetrahelical DNA structure, differing significantly from traditional G-quadruplexes. Their study, as published in Chemistry (Weinheim an Der Bergstrasse, Germany), demonstrates that upon binding, 360A does not induce a conformational switch in the DNA but intercalates between quartets in the central cavity of the structure.
Potential in Cancer Treatment : Research by Granotier et al. (2005) explored the use of 360A iodide as a G-quadruplex ligand, potentially stabilizing G-quadruplex structures at telomeres in human cells. This stabilization could be a novel approach in cancer treatment, as it might interfere with telomere maintenance and cell immortality.
Molecular Chaperone for Quadruplex Formation : A study by Cian and Mergny (2007) discussed how 360A iodide acts not only by binding to preformed quadruplexes but also as a chaperone for tetramolecular complexes. This finding has significant implications for the in vitro and in vivo applications of quadruplexes.
Characterization of Silver Iodide Nanoparticles : In a study by Liu et al. (2012), the characterization of silver iodide nanoparticles synthesized in a spinning disk reactor was discussed. This research contributes to the understanding of the formation and properties of silver iodide at the nanoscale, which could be relevant for the applications of 360A iodide in nanotechnology.
Wirkmechanismus
Safety and Hazards
During combustion, 360A iodide may emit irritant fumes . It is recommended to wear self-contained breathing apparatus and protective clothing while handling it .
Relevant Papers Two papers have been published on the use of 360A iodide . One paper, published in Nucleic Acids Research in 2022, and another in Cell Death Disease in 2021 . These papers could provide more detailed information on the use and effects of 360A iodide.
Eigenschaften
IUPAC Name |
2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide;diiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O2.2HI/c1-31-16-20(14-18-8-3-5-12-24(18)31)28-26(33)22-10-7-11-23(30-22)27(34)29-21-15-19-9-4-6-13-25(19)32(2)17-21;;/h3-17H,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDYPTJPHHNFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5[N+](=C4)C.[I-].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23I2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
360A iodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2487902.png)
![N-(2-fluorophenyl)-2-(3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide](/img/structure/B2487903.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487905.png)
![2-{8,9-dimethoxy-5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-phenylacetamide](/img/structure/B2487906.png)
![4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2487907.png)

![N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2487910.png)

![N-[(2-chloropyrimidin-4-yl)methyl]-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487913.png)

![3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2487915.png)
![4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)

